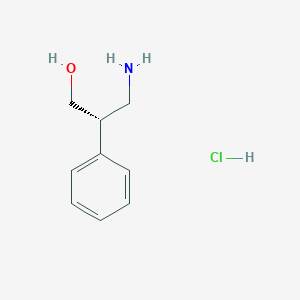

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride

Description

The (R)-configuration at the stereogenic center confers enantioselectivity, which is critical in pharmaceutical applications where stereochemistry influences biological activity . The hydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving drug-like properties .

Its synthesis typically involves asymmetric catalysis or resolution to ensure enantiomeric purity.

Properties

IUPAC Name |

(2S)-3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-Amino-2-phenyl-propanal using chiral catalysts or reagents. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride often involves the use of large-scale hydrogenation reactors. The process includes the use of chiral catalysts and hydrogen gas to reduce the precursor compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-phenyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Amino-2-phenyl-propanal or 3-Amino-2-phenyl-propanone.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role as an Intermediate:

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride is utilized as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine and Tomoxetine. These compounds are widely used in the treatment of depression and attention deficit hyperactivity disorder (ADHD) respectively .

Table 1: Pharmaceuticals Derived from (R)-3-Amino-2-phenyl-propan-1-ol

| Pharmaceutical | Use | Derived From |

|---|---|---|

| Fluoxetine | Antidepressant | (R)-3-Amino-2-phenyl-propan-1-ol |

| Tomoxetine | ADHD treatment | (R)-3-Amino-2-phenyl-propan-1-ol |

| Nisoxetine | Antidepressant | (R)-3-Amino-2-phenyl-propan-1-ol |

Chiral Ligands in Asymmetric Synthesis

Formation of Chiral Schiff Bases:

The compound can undergo condensation reactions to form chiral Schiff bases with various aldehydes. These Schiff bases are significant in asymmetric synthesis, where they can act as ligands in catalytic processes. This application is crucial for developing new chiral catalysts that enhance reaction selectivity and efficiency .

Case Study:

A study demonstrated that (R)-3-Amino-2-phenyl-propan-1-ol could react with salicylaldehydes to produce tridentate chiral Schiff base ligands. These ligands were shown to form stable metal-organic frameworks, which have potential applications in catalysis and material science .

Antimicrobial Properties:

Recent research has indicated that derivatives of (R)-3-Amino-2-phenyl-propan-1-ol can enhance the antimicrobial activity of existing antibiotics against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). This finding opens pathways for developing new therapeutic strategies against antibiotic resistance .

Chemical Properties and Safety

Physical Characteristics:

this compound has a molecular weight of 151.21 g/mol and is characterized by its amine and hydroxyl functional groups. It exhibits significant optical activity, which is essential for its applications in asymmetric synthesis .

Safety Information:

The compound is classified as hazardous; appropriate safety measures must be taken when handling it, including the use of personal protective equipment such as gloves and goggles .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in the development of drugs that require high specificity and minimal side effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride, as indicated by computational similarity scores (0.76–0.97) from CAS databases :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | 0.86 | Amino group at C3 (vs. C2); (S)-configuration |

| (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride | 2095772-93-1 | 0.97 | m-Tolyl substituent; ethanol backbone (vs. propanol) |

| (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl | 2411591-26-7 | N/A | 2-Methoxyphenyl substituent; amino at C2 |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl | 1255946-09-8 | 0.79 | Trifluoromethyl group; (S)-configuration |

Key Observations :

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, amitriptyline hydrochloride () shows >50 mg/mL solubility, a trait likely shared by the target compound.

- Melting Points : Hydrochloride salts typically have higher melting points due to ionic interactions. Paroxetine hydrochloride () melts at 120–125°C, suggesting a similar range for the target compound.

Analytical Characterization

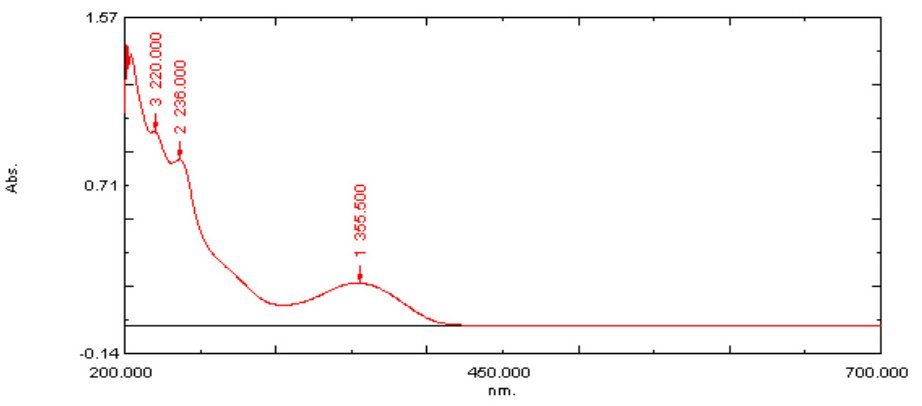

- Spectroscopy : FTIR and UV-Vis spectra (e.g., ) for hydrochloride salts show characteristic N-H and O-H stretches (~2500–3300 cm⁻¹) and absorbance peaks near 260–280 nm. The target compound’s UV spectrum may resemble lecarnidipine hydrochloride (λmax ~270 nm, ).

- Chromatography : RP-HPLC methods () for amine hydrochlorides use ion-pairing agents (e.g., hexanesulfonate) to improve retention and resolution.

Biological Activity

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological significance, mechanisms of action, and applications in pharmaceutical research, supported by relevant data and studies.

Chemical Structure and Properties

The compound has the molecular formula C9H14ClNO and is characterized by a phenyl group linked to a propanol backbone with an amino group. The hydrochloride salt form enhances its solubility in water, facilitating its use in biochemical applications.

The biological activity of (R)-3-Amino-2-phenyl-propan-1-ol primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds, which is crucial for modulating enzyme activity. Research indicates that this compound may act as either an inhibitor or an activator depending on the context of its application.

1. Neuromodulatory Effects

(R)-3-Amino-2-phenyl-propan-1-ol has been studied for its neuromodulatory and neuroprotective effects. It exhibits sympathomimetic activity, which may have implications for treating neurological disorders by influencing neurotransmitter systems.

2. Enzyme Inhibition

The compound is investigated for its role in enzyme inhibition. It has been shown to interact with various enzymes, potentially modulating metabolic pathways relevant to drug development.

3. Chiral Building Block

Due to its unique stereochemistry, (R)-3-Amino-2-phenyl-propan-1-ol serves as a chiral building block in synthesizing complex organic molecules, particularly in pharmaceutical research.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of (R)-3-Amino-2-phenyl-propan-1-ol against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-phenylpropan-1-ol | Stereoisomer with opposite chirality | Different biological activity profile |

| 3-Amino-2-methylpropan-1-ol | Methyl group instead of phenyl | Potentially different pharmacokinetics |

| (R)-2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorinated phenyl group | Variations in receptor binding and activity |

The distinct stereochemistry and functional groups of (R)-3-Amino-2-phenyl-propan-1-ol contribute to its specific biological properties and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-3-Amino-2-phenyl-propan-1-ol:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (R)-3-Amino-2-phenyl-propan-1-ol in models of neurodegeneration. Results indicated that the compound could reduce neuronal apoptosis and enhance cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Enzyme Interaction

Research focused on the interaction of (R)-3-Amino-2-phenyl-propan-1-ol with key metabolic enzymes demonstrated that it could effectively inhibit certain enzymatic activities, leading to altered metabolic pathways. This finding supports its role as a potential therapeutic agent in conditions where enzyme modulation is beneficial.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride, and how is enantiomeric purity maintained?

Methodological Answer:

The synthesis typically involves two key steps:

- Amination : Reaction of a propanol precursor (e.g., 2-phenyl-propan-1-ol) with an amino source (e.g., ammonia or protected amines) under catalytic conditions. For enantioselective synthesis, chiral catalysts or resolution agents like tartaric acid derivatives are used to favor the (R)-configuration .

- Hydrochloride Salt Formation : The freebase is treated with hydrochloric acid to improve solubility and stability. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity .

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Amination | Chiral Cu(II) catalyst, NH₃, 50°C | 65–75 | 90–95% |

| Salt Formation | HCl (g), ethanol, 0°C | >90 | 98% (after recrystallization) |

Advanced Synthesis: How can researchers optimize enantioselectivity in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-proline-derived catalysts to induce stereochemical control during amination .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal complexes to selectively favor the (R)-enantiomer during intermediate steps .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartrate) to isolate the desired enantiomer .

Basic Analytical Methods: Which techniques are recommended for assessing purity and structural confirmation?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% per ICH guidelines) .

- NMR : ¹H and ¹³C NMR in D₂O to confirm stereochemistry and detect residual solvents (e.g., DMSO-d₆ as internal standard) .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~15.2%) to confirm hydrochloride stoichiometry .

Advanced Analytical Challenges: How can chiral chromatography resolve enantiomeric impurities?

Methodological Answer:

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. Retention times differ by 2–3 minutes for (R)- vs. (S)-enantiomers .

- Circular Dichroism (CD) : Monitor optical activity at 220 nm to quantify enantiomeric excess (ee >98% required for pharmacological studies) .

Stability and Storage: What conditions prevent degradation of the hydrochloride salt?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight, desiccated containers to avoid hygroscopic degradation .

- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) show <5% decomposition by HPLC. Degradation products include phenylpropanal (via oxidation) and freebase (via HCl loss) .

Basic Applications: How is this compound utilized as a chiral building block in medicinal chemistry?

Methodological Answer:

- Peptide Mimetics : The amino and hydroxyl groups enable coupling to carboxylic acids or aldehydes for β-amino alcohol derivatives .

- Receptor Ligands : Used in dopamine receptor studies due to structural similarity to catecholamines .

Advanced Pharmacokinetic Studies: What methodologies assess its metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Typical t₁/₂: 2–4 hours, indicating moderate hepatic clearance .

- Plasma Protein Binding : Equilibrium dialysis shows ~85% binding to albumin, affecting bioavailability .

Safety and Handling: What precautions mitigate risks during laboratory use?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (TLV: 1 mg/m³) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Basic Purification: Which techniques remove unreacted starting materials?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases (logP = 1.2 for freebase) .

- Flash Chromatography : Silica gel with 5% MeOH in CH₂Cl₂ to isolate the product (Rf = 0.3) .

Advanced Degradation Analysis: How to characterize oxidative byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.